molecular formula C16H14O4 B2666863 4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 317377-33-6

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B2666863
CAS No.: 317377-33-6
M. Wt: 270.284
InChI Key: VVSZEDVVBWRLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione” is a chemical compound. It is also known as “4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione” and “3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride”. Its molecular formula is C20H16O3 and it has a molecular weight of 304.3392 .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Zeolite-catalyzed Synthesis

Zeolite-catalyzed reactions involving acetylbenzofuran derivatives lead to the efficient synthesis of complex organic molecules, such as pentane-2,4-diones, which are valuable intermediates in organic synthesis. These reactions highlight the potential of using zeolite as a catalyst for synthesizing compounds with benzofuran moieties, which are common in various biologically active compounds (Richard et al., 1998).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using benzofuran derivatives is an area of significant interest due to the biological activities associated with these heterocycles. The development of methods to synthesize benzofurans, pyridazones, and pyridones showcases the versatility of these compounds in synthesizing a broad spectrum of biologically active molecules (Patankar et al., 2000).

Advanced Materials Development

Research into the solubility properties and Hansen solubility parameters of benzofuran derivatives has opened new avenues for solvent selection in molecular bulk heterojunction systems. This is particularly relevant in the field of organic photovoltaics, where the selection of appropriate solvents based on cohesive energy densities can lead to improved device performance (Walker et al., 2011).

Molecular Structure Analysis

The detailed molecular structure analysis of benzofuran derivatives, including X-ray diffraction and spectroscopic methods, contributes to our understanding of the chemical and physical properties of these compounds. This information is crucial for designing molecules with specific characteristics for use in various applications, ranging from catalysis to material science (Coskun, 2017).

Biological Applications

Benzofuran derivatives have been explored for their antimicrobial and enzymatic activity, providing insights into the potential use of these compounds in developing new therapeutic agents. The structure-activity relationship (SAR) studies of these molecules can lead to the identification of potent bioactive compounds with specific mechanisms of action (Mehdi et al., 2011).

Properties

IUPAC Name

4-acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9(17)11-7-8-12(10-5-3-2-4-6-10)14-13(11)15(18)20-16(14)19/h2-8,11-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSZEDVVBWRLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C=CC(C2C1C(=O)OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.